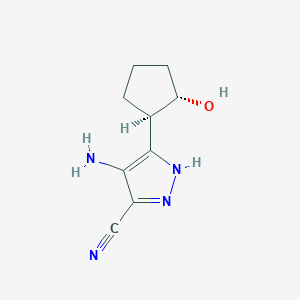
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxycyclopentyl group, and a pyrazole ring, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a starting material, followed by selective deprotection and subsequent reactions to introduce the amino and pyrazole groups . The reaction conditions often include the use of specific reagents such as diisobutylaluminium hydride (DIBAH) for the reduction steps and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
科学的研究の応用
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
- 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
- 4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which allows for specific interactions with biological targets and versatile chemical reactivity .
特性
分子式 |
C9H12N4O |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
4-amino-5-[(1R,2S)-2-hydroxycyclopentyl]-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c10-4-6-8(11)9(13-12-6)5-2-1-3-7(5)14/h5,7,14H,1-3,11H2,(H,12,13)/t5-,7-/m0/s1 |
InChIキー |
WZUKVMCBPNPEST-FSPLSTOPSA-N |
異性体SMILES |
C1C[C@@H]([C@H](C1)O)C2=C(C(=NN2)C#N)N |
正規SMILES |
C1CC(C(C1)O)C2=C(C(=NN2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
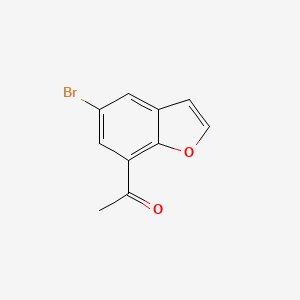
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)



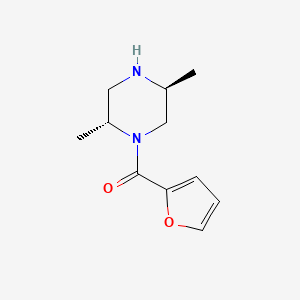
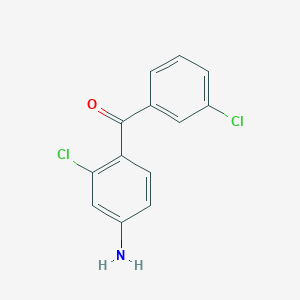

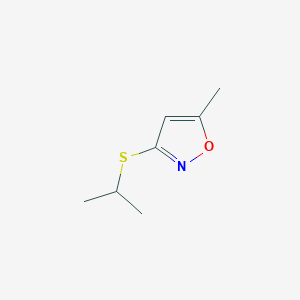
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)


